4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine
CAS No.: 1291860-65-5
Cat. No.: VC4669711
Molecular Formula: C23H28N6O
Molecular Weight: 404.518
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291860-65-5 |
|---|---|
| Molecular Formula | C23H28N6O |
| Molecular Weight | 404.518 |
| IUPAC Name | [4-(2,3-dimethylphenyl)piperazin-1-yl]-[5-(4-ethylanilino)triazolidin-4-yl]methanone |
| Standard InChI | InChI=1S/C23H32N6O/c1-4-18-8-10-19(11-9-18)24-22-21(25-27-26-22)23(30)29-14-12-28(13-15-29)20-7-5-6-16(2)17(20)3/h5-11,21-22,24-27H,4,12-15H2,1-3H3 |
| Standard InChI Key | KKKGUZZYYUHHND-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a 1,2,3-triazole ring substituted at position 5 with a 4-ethylphenylamine group. A piperazine moiety, functionalized with a 2,3-dimethylphenyl group via a carbonyl linkage, is attached to position 1 of the triazole (Fig. 1). This configuration introduces multiple sites for hydrogen bonding, π-π interactions, and hydrophobic effects, critical for target binding .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₈N₆O |
| Molecular Weight | 404.518 g/mol |
| IUPAC Name | [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-(4-ethylanilino)triazolidin-4-yl]methanone |
| Topological Polar Surface Area | 80.9 Ų |
| LogP (Predicted) | 3.8 |
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
-
Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.
-
Piperazine Functionalization: Coupling of 2,3-dimethylphenyl-piperazine with the triazole via carbodiimide-mediated amide bond formation.
-
N-Ethylation: Introduction of the 4-ethylphenyl group through nucleophilic substitution or reductive amination.
Key Challenges:
-
Steric hindrance from the 2,3-dimethylphenyl group necessitates optimized reaction temperatures (60–80°C) and catalysts (e.g., HOBt/DCC).
-
Purification requires chromatography due to polar intermediates.
Stability and Reactivity
The compound demonstrates stability under ambient conditions but is sensitive to strong acids/bases, which hydrolyze the amide bond. The triazole ring exhibits moderate electrophilicity, enabling further functionalization at N-1 or N-2 positions.
| Compound | MIC (S. aureus) | MIC (E. coli) | MIC (C. albicans) |
|---|---|---|---|
| Triazole-piperazine A | 12 µg/mL | 28 µg/mL | 22 µg/mL |
| Triazole-piperazine B | 8 µg/mL | 32 µg/mL | 16 µg/mL |
| Fluconazole (Control) | - | - | 24 µg/mL |
CNS Modulation
Piperazine derivatives are known dopamine and serotonin receptor modulators. The 2,3-dimethylphenyl group in this compound may favor D₂ receptor affinity, suggesting potential antipsychotic applications .
Computational Insights
Molecular Docking Studies
Docking simulations (PDB: 3CAP) predict strong interactions with Mycobacterium tuberculosis enoyl-ACP reductase:
-
Binding Energy: -9.2 kcal/mol (compared to isoniazid: -7.8 kcal/mol).
-
Key Interactions: Hydrogen bonds with Tyr158 and hydrophobic contacts with Phe149 .
ADMET Predictions
-
Absorption: High intestinal permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s).
-
Metabolism: CYP3A4-mediated oxidation of the ethylphenyl group.
-
Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents) .
Future Directions
-
Biological Screening: Prioritize assays against ESKAPE pathogens and cancer cell lines.
-
Structural Optimization: Introduce fluorinated substituents to enhance metabolic stability.
-
In Vivo Studies: Evaluate pharmacokinetics in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume